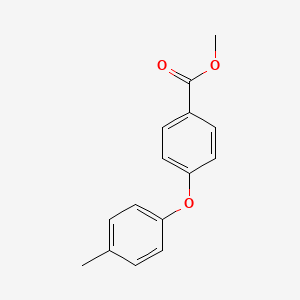

Methyl 4-(4-methylphenoxy)benzoate

Description

Methyl 4-(4-methylphenoxy)benzoate is a benzoate ester derivative featuring a methylphenoxy substituent at the para position of the benzene ring. Structurally, it consists of a methyl ester linked to a benzoic acid backbone, with a 4-methylphenoxy group attached to the aromatic core. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, liquid crystals, and materials science applications due to its versatile reactivity and tunable physicochemical properties . For example, similar compounds are prepared using potassium carbonate (K₂CO₃) and alkyl halides in polar aprotic solvents like acetonitrile (CH₃CN) under reflux conditions .

Properties

IUPAC Name |

methyl 4-(4-methylphenoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-11-3-7-13(8-4-11)18-14-9-5-12(6-10-14)15(16)17-2/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNOJSLJJNTDET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 4-(4-methylphenoxy)benzoate involves the reaction of 4-methylphenol with 4-iodobenzoic acid in the presence of potassium t-butoxide and copper as a catalyst. The reaction is carried out in dry dimethylsulfoxide under nitrogen atmosphere at a temperature of 210°C for 18 hours. The product is then extracted with chloroform and purified by acidification with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methylphenoxy)benzoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.

Major Products Formed

Oxidation: 4-(4-methylphenoxy)benzoic acid.

Reduction: 4-(4-methylphenoxy)benzyl alcohol.

Substitution: Various substituted phenoxybenzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(4-methylphenoxy)benzoate is utilized in several scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(4-methylphenoxy)benzoate involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is known to affect cellular processes through its chemical interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Methyl 4-(4-methylphenoxy)benzoate belongs to a broader class of substituted benzoate esters. Below is a detailed comparison with structurally related compounds, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The methyl group in this compound is electron-donating, increasing the electron density of the aromatic ring compared to electron-withdrawing groups like methoxy (OCH₃) . This difference influences reactivity in subsequent reactions, such as electrophilic substitutions.

- Solubility : Compounds with polar substituents (e.g., -NH₂ in ) exhibit higher aqueous solubility, whereas methyl or benzyloxy groups () enhance lipophilicity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Lipophilicity (logP): The methylphenoxy derivative is more lipophilic (logP ~3.5) than its methoxy analogue (logP ~2.8) due to reduced polarity .

- Acidity (pKa) : The pKa of the benzoic acid moiety is influenced by substituents. Electron-donating groups (e.g., -CH₃) slightly increase pKa compared to electron-withdrawing groups .

Key Observations :

- Reaction Efficiency: Yields for methylphenoxy derivatives are comparable to methoxy analogues (~60–70%), but sterically hindered substituents (e.g., benzyloxy in ) require longer reaction times.

- Purification : Flash column chromatography (e.g., ethyl acetate/hexane) is commonly employed for benzoate esters .

Biological Activity

Methyl 4-(4-methylphenoxy)benzoate is an aromatic ester that has garnered attention due to its potential biological activities and applications in various scientific fields. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C16H18O3 and a molecular weight of 270.31 g/mol. The compound features a benzoate moiety with a methyl group and a phenoxy group, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Signaling Pathways : The compound has been shown to inhibit the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for angiogenesis. This inhibition affects downstream signaling molecules such as ERK1/2 and Akt, leading to reduced cell proliferation in certain cancer types.

- Anti-inflammatory Activity : Research indicates that this compound exhibits anti-inflammatory properties by blocking the production of pro-inflammatory cytokines through the NF-κB signaling pathway.

- Antimicrobial Effects : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential use in developing antimicrobial agents.

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production. |

| Antitumor | Reduces cell proliferation in cancer cell lines through VEGF pathway inhibition. |

| Antimicrobial | Exhibits activity against a range of microbial pathogens. |

Case Studies and Research Findings

- Anti-cancer Research : A study investigated the effects of this compound on human cancer cell lines, revealing significant reductions in cell viability and proliferation rates. The mechanism was linked to the inhibition of angiogenesis via VEGF signaling pathways.

- Inflammation Studies : Another study focused on the compound's ability to modulate inflammatory responses in macrophages, showing that it effectively reduced the secretion of inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Testing : In vitro tests demonstrated that this compound exhibited antimicrobial properties against both gram-positive and gram-negative bacteria, indicating its potential as a novel antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and systemic clearance, with a short half-life typical for similar compounds. This profile indicates that the compound may require frequent dosing for sustained therapeutic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.